molecular formula C7H5F3N4 B13114380 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13114380
M. Wt: 202.14 g/mol
InChI Key: PNIXZKDDAKIZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. For example, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in dichloromethane at room temperature is a practical approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

    Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction under appropriate conditions.

    Cyclization Reactions: The compound can form various fused ring systems through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include isocyanates, triethylamine, and dichloromethane. Microwave irradiation is often employed to accelerate reactions and improve yields .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines and fused ring systems, which can exhibit diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature can improve the compound’s bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-13-6(11)14(4)5/h1-3H,(H2,11,13)

InChI Key

PNIXZKDDAKIZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.